molecular formula C₄H₅D₄NO₂S B1145503 DL-Homocysteine-3,3,4,4-D4 CAS No. 416845-90-4

DL-Homocysteine-3,3,4,4-D4

Cat. No. B1145503
CAS RN: 416845-90-4
M. Wt: 139.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Homocysteine-3,3,4,4-D4 is a non-standard isotope with the molecular formula C4H5D4NO2S . It’s a non-essential, non-proteinogenic amino acid that is biosynthesized from methionine . It’s used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga .


Synthesis Analysis

DL-Homocysteine-3,3,4,4-D4 is synthesized from methionine . It’s used in the synthesis of potential antitumor agents through inhibition of L-asparagine .


Molecular Structure Analysis

The molecular weight of DL-Homocysteine-3,3,4,4-D4 is 139.21 g/mol . The InChI string representation of its structure is InChI=1S/C4H9NO2S/c5-3 (1-2-8)4 (6)7/h3,8H,1-2,5H2, (H,6,7)/i1D2,2D2 .


Chemical Reactions Analysis

DL-Homocysteine-3,3,4,4-D4 is used in the synthesis of potential antitumor agents through inhibition of L-asparagine .


Physical And Chemical Properties Analysis

DL-Homocysteine-3,3,4,4-D4 has a density of 1.3±0.1 g/cm3, a boiling point of 299.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Biochemical Pathways Research

DL-Homocysteine-3,3,4,4-D4 is used in research applications related to biochemical pathways . It’s used in the study of various biological processes and reactions.

Biomolecular NMR

This compound is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Clinical Mass Spectrometry

DL-Homocysteine-3,3,4,4-D4 is used in clinical mass spectrometry . This technique is used for the identification of molecules based on their mass and charge. In clinical settings, it’s used for drug testing, biomarker discovery, and metabolic phenotyping.

Metabolism Studies

This compound is used in metabolism studies . Researchers use it to understand how the body uses food and drink to produce energy and how it converts other substances, such as medicines, into forms that the body can use or eliminate.

Metabolomics Research

DL-Homocysteine-3,3,4,4-D4 is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Antioxidative Activity Research

Homocysteine is an amino acid containing a free sulfhydryl group, making it potentially contribute to the antioxidative capacity in the body . DL-Homocysteine-3,3,4,4-D4 can be used in research to understand this antioxidative activity.

Aroma Compound Formation

DL-Homocysteine-3,3,4,4-D4 is used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga . This can be useful in food science and flavor chemistry research.

Safety and Hazards

DL-Homocysteine-3,3,4,4-D4 should be handled with gloves and stored under recommended conditions .

properties

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homocysteine-3,3,4,4-D4

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